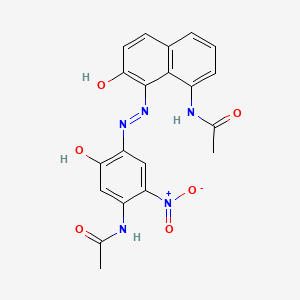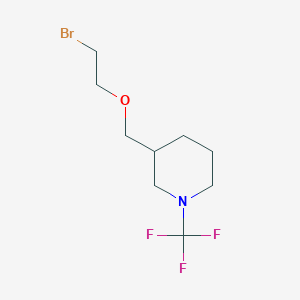
2,6-Di(tert-butyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(tert-butyl)-9H-fluoren-9-one is an organic compound with a unique structure that includes a fluorenone core substituted with tert-butyl groups at the 2 and 6 positions. This compound is known for its stability and distinctive chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(tert-butyl)-9H-fluoren-9-one typically involves the Friedel-Crafts alkylation of fluorenone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Fluorenone+2tert-butyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(tert-butyl)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The tert-butyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives with various functional groups.
Reduction: Fluorenol derivatives.
Substitution: Halogenated fluorenone derivatives.
Scientific Research Applications
2,6-Di(tert-butyl)-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized as an additive in materials to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,6-Di(tert-butyl)-9H-fluoren-9-one involves its interaction with molecular targets through its fluorenone core and tert-butyl groups. These interactions can influence various biochemical pathways, including oxidative stress pathways and enzyme activity modulation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in stabilizing polymers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butyl-p-benzoquinone: Used in bioelectrochemical systems for enhancing redox activity.
Uniqueness
2,6-Di(tert-butyl)-9H-fluoren-9-one stands out due to its unique fluorenone core, which imparts distinct chemical properties and reactivity. Its combination of stability and reactivity makes it valuable in various applications, from research to industrial uses.
Properties
CAS No. |
58775-14-7 |
|---|---|
Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,6-ditert-butylfluoren-9-one |
InChI |
InChI=1S/C21H24O/c1-20(2,3)13-8-10-16-17(11-13)15-9-7-14(21(4,5)6)12-18(15)19(16)22/h7-12H,1-6H3 |
InChI Key |
DSYQOQWBKABPLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)



![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)





![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)

